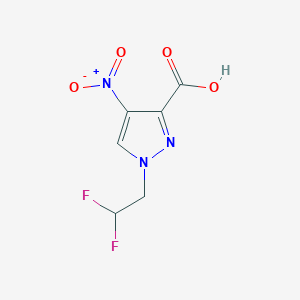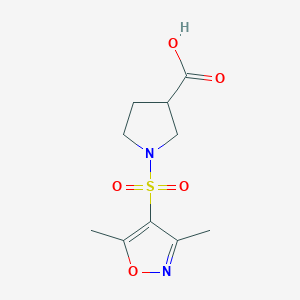
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as difluoroethyl derivatives. These compounds contain a difluoroethyl group, which consists of an ethyl group substituted with two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a general process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
The synthesis of transition metal complexes with pyrazole derivatives has been explored for the creation of metal-organic frameworks. For instance, complexes using ligands such as 3-pyrazoledicarboxylic acid and related compounds demonstrate intense electrochemiluminescence (ECL) properties, suggesting applications in sensors and lighting technologies (Feng et al., 2016). Moreover, systematic investigations into MOFs with different topologies highlight the potential of pyrazole derivatives in creating structures with specific chemical and physical properties (Jacobsen et al., 2018).
Chemical Synthesis and Functionalization
Studies on the reactions of pyrazole compounds with various agents reveal pathways for synthesizing ester, amide, and other derivatives. These reactions are crucial for developing novel compounds with potential applications in drug development, materials science, and organic chemistry. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamides and carboxylate derivatives demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım et al., 2005).
Energetic Materials
The design and synthesis of energetic compounds based on pyrazole derivatives underscore the potential of these molecules in creating materials with high thermal stability and low sensitivity. Such characteristics are crucial for applications in explosives and propellants, where performance and safety are paramount (Zheng et al., 2020).
Photodynamic Therapy
The unique spectral properties of synthesized 2-alkylthioimidazocoumarins, derived from pyrazole-carboxylic acids, indicate potential uses in photodynamic therapy. This therapeutic approach involves activating photosensitive compounds to treat diseases like cancer, highlighting the importance of developing new compounds with specific light absorption and emission characteristics (Song et al., 2004).
Catalysis
Pyrazole derivatives have been used to synthesize complexes that serve as highly efficient catalysts for coupling reactions, a fundamental process in the synthesis of complex organic molecules. For example, dinickel(II) complexes of bis(N-heterocyclic carbene) ligands have shown excellent catalytic activities, demonstrating the potential of pyrazole-based compounds in enhancing the efficiency of organic synthesis (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRUISOPCXFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)
![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)


![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)